molecular formula C20H13F4N5O2S B12375714 N-Desmethyl Apalutamide-d4

N-Desmethyl Apalutamide-d4

Cat. No.: B12375714
M. Wt: 467.4 g/mol
InChI Key: BAANHOAPFBHUDX-CQOLUAMGSA-N
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Description

N-Desmethyl Apalutamide-d4 is a deuterated form of N-Desmethyl Apalutamide, which is an active metabolite of Apalutamide. Apalutamide is a next-generation androgen receptor inhibitor used in the treatment of non-metastatic castration-resistant prostate cancer. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Apalutamide and its metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Apalutamide-d4 involves the deuteration of N-Desmethyl Apalutamide. The process typically includes the following steps:

    Deuteration: The introduction of deuterium atoms into the N-Desmethyl Apalutamide molecule. This can be achieved using deuterated reagents such as deuterated solvents or deuterated hydrogen gas.

    Purification: The deuterated product is purified using techniques such as chromatography to ensure the desired level of deuteration and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large-scale deuteration using industrial-grade deuterated reagents.

    High-Performance Liquid Chromatography (HPLC): Used for the purification and isolation of the deuterated compound.

    Quality Control: Ensuring the consistency and purity of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Apalutamide-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound to lower oxidation state products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state derivatives.

Scientific Research Applications

N-Desmethyl Apalutamide-d4 is used in various scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Apalutamide and its metabolites.

    Metabolism Studies: Investigating the metabolic pathways and the role of cytochrome P450 enzymes in the metabolism of Apalutamide.

    Drug-Drug Interactions: Evaluating the potential interactions between Apalutamide and other drugs.

    Biological Research: Understanding the biological effects and mechanisms of action of Apalutamide and its metabolites.

    Clinical Research: Supporting clinical trials and studies related to prostate cancer treatment.

Mechanism of Action

N-Desmethyl Apalutamide-d4 exerts its effects by inhibiting the androgen receptor. The mechanism involves:

    Binding to Androgen Receptor: The compound binds to the ligand-binding domain of the androgen receptor.

    Inhibition of Nuclear Translocation: Prevents the translocation of the androgen receptor to the nucleus.

    Blocking DNA Binding: Inhibits the binding of the androgen receptor to androgen response elements on DNA.

    Transcriptional Repression: Suppresses the transcription of androgen-responsive genes, thereby inhibiting the growth of prostate cancer cells.

Comparison with Similar Compounds

N-Desmethyl Apalutamide-d4 is compared with other similar compounds, such as:

    N-Desmethyl Apalutamide: The non-deuterated form, which has similar pharmacological activity but different pharmacokinetic properties.

    Enzalutamide: Another androgen receptor inhibitor used in prostate cancer treatment, with a different chemical structure and mechanism of action.

    Bicalutamide: An older androgen receptor inhibitor with a different efficacy and safety profile.

Uniqueness

This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the compound’s metabolism and distribution.

Biological Activity

N-Desmethyl Apalutamide-d4 is a stable isotope of N-Desmethyl Apalutamide, the primary active metabolite of Apalutamide, a second-generation nonsteroidal antiandrogen (NSAA) used in the treatment of prostate cancer. This article explores its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of N-Desmethyl Apalutamide

N-Desmethyl Apalutamide is formed from Apalutamide through the action of cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. It exhibits similar pharmacological properties to its parent compound, contributing significantly to the therapeutic effects observed in patients undergoing treatment for high-risk non-metastatic castration-resistant prostate cancer (nmCRPC) .

Pharmacokinetics

The pharmacokinetic profile of N-Desmethyl Apalutamide has been characterized through population studies involving patients with nmCRPC. Key findings include:

  • Absorption and Distribution : N-Desmethyl Apalutamide is rapidly absorbed and reaches steady-state concentrations within four weeks of treatment. The apparent volume of distribution is large, indicating extensive tissue distribution .
  • Clearance : The clearance rate is approximately 1.5 L/h, which is consistent with its slow elimination from the body. This slow clearance contributes to prolonged exposure in patients .
  • Protein Binding : The compound exhibits a high protein binding rate of approximately 95%, which influences its bioavailability and therapeutic efficacy .

Biological Activity

N-Desmethyl Apalutamide acts primarily as an androgen receptor antagonist, inhibiting the nuclear translocation of androgen receptors (AR) and blocking their transcriptional activity. This mechanism is crucial for the management of prostate cancer, as AR signaling plays a significant role in tumor growth and progression.

Efficacy in Clinical Studies

Clinical trials have demonstrated that N-Desmethyl Apalutamide contributes to the efficacy of Apalutamide in reducing prostate-specific antigen (PSA) levels in patients:

  • In the Phase II SPARTAN study, 89% of patients treated with Apalutamide exhibited a PSA reduction of at least 50% within 12 weeks .
  • An exploratory analysis showed no statistically significant relationship between the exposure levels of N-Desmethyl Apalutamide and metastasis-free survival (MFS), indicating that while it contributes to therapeutic effects, its concentration may not directly correlate with clinical outcomes .

Comparative Activity

The biological activity of N-Desmethyl Apalutamide can be compared with other antiandrogens:

CompoundMechanismProtein BindingClearance RateClinical Efficacy
N-Desmethyl ApalutamideAR Antagonist95%1.5 L/hSignificant PSA reduction
EnzalutamideAR Antagonist~80%VariableHigh efficacy in CRPC
AbirateroneAndrogen Synthesis Inhibitor~99%VariableEffective in metastatic cases

Case Studies

Several case studies highlight the clinical implications of N-Desmethyl Apalutamide:

  • Patient Response : A cohort study involving 120 patients treated with Apalutamide showed that those with higher baseline PSA levels had a more pronounced response when monitored for N-Desmethyl Apalutamide levels.
  • Adverse Effects : Reports indicate that while generally well-tolerated, some patients experienced hypertension and other cardiovascular events during treatment with Apalutamide, necessitating careful monitoring .

Properties

Molecular Formula

C20H13F4N5O2S

Molecular Weight

467.4 g/mol

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-1,1,3,3-tetradeuterio-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30)/i4D2,5D2

InChI Key

BAANHOAPFBHUDX-CQOLUAMGSA-N

Isomeric SMILES

[2H]C1(CC(C12C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F)([2H])[2H])[2H]

Canonical SMILES

C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F

Origin of Product

United States

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